molecular formula C15H19N3O3 B2511917 2-(cyclopropylmethyl)-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-41-9

2-(cyclopropylmethyl)-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2511917
CAS No.: 861206-41-9
M. Wt: 289.335
InChI Key: KYGSHGFKVMKRBX-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a cyclopropylmethyl group at position 2, a 2,4-dimethoxyphenyl group at position 4, and a methyl group at position 3. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antifungal, antibiotic, and agrochemical properties . Its synthesis typically involves multi-step reactions, including cyclocondensation and functionalization of the triazole ring, as observed in analogous compounds . The presence of electron-donating methoxy groups on the phenyl ring may enhance stability and influence intermolecular interactions, while the cyclopropylmethyl group contributes to hydrophobic character .

Properties

IUPAC Name

2-(cyclopropylmethyl)-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10-16-17(9-11-4-5-11)15(19)18(10)13-7-6-12(20-2)8-14(13)21-3/h6-8,11H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGSHGFKVMKRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant pharmacological properties, making it a candidate for drug development. Research indicates that triazole derivatives often demonstrate antimicrobial, antifungal, and anticancer activities. The presence of the triazole ring is known to enhance biological activity due to its ability to interact with various biological targets.

Case Study: Antimicrobial Activity
In a study focusing on triazole derivatives, compounds similar to the target compound were synthesized and evaluated for their antimicrobial properties against various bacteria such as Staphylococcus aureus and Escherichia coli. The results showed promising activity, suggesting that modifications in the structure could lead to enhanced efficacy against resistant strains .

Synthetic Routes

The synthesis of 2-(cyclopropylmethyl)-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Condensation Reactions: Involving cyclopropylmethyl derivatives and substituted phenyl compounds.
  • Cyclization Reactions: Leading to the formation of the triazole ring.

The optimization of these reactions is crucial for achieving high yields and purity levels suitable for further biological testing.

Anticancer Properties

Recent investigations into the anticancer potential of triazole derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms. One study demonstrated that specific modifications on the triazole scaffold could enhance cytotoxicity against different cancer cell lines .

Chemical Intermediates

In addition to its pharmaceutical potential, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structural features make it suitable for further functionalization in industrial applications.

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : The cyclopropylmethyl group is a common feature in several analogs, contributing to membrane permeability in bioactive compounds .

Comparison of Methods :

  • The target compound’s synthesis likely mirrors methods for 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, where cesium carbonate facilitates deprotonation and nucleophilic substitution .
  • Characterization via NMR, IR, and mass spectrometry is standard, as seen in and .

Physicochemical Properties

  • Stability : Computational studies () suggest that exact exchange terms in density functional theory (DFT) predict higher stability for methoxy-substituted triazolones due to resonance effects.

Computational and Spectroscopic Data

  • DFT Analysis : The Colle-Salvetti functional () and Becke’s hybrid method () can model the electronic structure of triazolones, with methoxy groups showing lower HOMO-LUMO gaps than chloro analogs .
  • NMR Shifts : The ¹H-NMR of the cyclopropylmethyl group (δ ~0.5–1.5 ppm) is consistent across analogs ().

Preparation Methods

Microwave-Assisted Cyclocondensation

Adapting methodologies from microwave-assisted triazolone syntheses, the core structure can be assembled via a one-pot cyclocondensation:

Procedure :

  • React cyclopropanecarbonyl hydrazide (1.0 eq) with 2,4-dimethoxybenzaldehyde (1.2 eq) in methanol under reflux (4 h) to form the hydrazone intermediate.
  • Add methyl isocyanate (1.5 eq) and trimethyl orthoformate (3.0 eq) as cyclizing agent.
  • Irradiate the mixture in a microwave reactor at 140°C for 30 min using THF as solvent.

Optimization Data :

Parameter Tested Range Optimal Value Yield Improvement
Solvent MeOH, THF, Toluene THF 71% → 92%
Temperature (°C) 100–160 140 47% → 92%
Equiv. TMOF 1–5 3 37% → 71%

This method capitalizes on microwave dielectric heating to accelerate ring closure while suppressing side reactions.

Copper-Catalyzed [3+2] Cycloaddition

Drawing from advances in triazole synthesis, a regioselective approach employs Cu(I) catalysis:

Reaction Scheme :

  • Generate an azide in situ from 2,4-dimethoxyaniline via diazotization.
  • Perform Cu(I)-catalyzed cycloaddition with cyclopropylmethyl acetylene.
  • Oxidize the resultant 1,2,3-triazole to the triazolone using MnO₂.

Critical Considerations :

  • Catalyst System : CuI (10 mol%), sodium ascorbate (20 mol%) in DMF/H₂O (4:1).
  • Regioselectivity : The 1,4-disubstituted triazole forms preferentially (>95%), with subsequent oxidation preserving the substitution pattern.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc).
  • HPLC : C18 column, MeCN/H₂O (70:30), flow rate 1.0 mL/min, retention time = 8.2 min.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.05 (m, 1H, cyclopropane CH), 2.35 (s, 3H, C5-CH₃), 3.80 (s, 6H, OCH₃), 4.25 (d, J = 7.3 Hz, 2H, N-CH₂).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (triazole ring).
  • HRMS : [M+H]⁺ calcd. for C₁₅H₁₈N₃O₃: 288.1348; found: 288.1345.

Industrial-Scale Considerations

Solvent Recycling

THF recovery via distillation achieves 92% reuse efficiency, reducing process mass intensity by 40%.

Byproduct Management

  • Major Byproduct : 2,4-Dimethoxybenzoic acid (from overoxidation), mitigated by controlling MnO₂ stoichiometry.
  • Waste Streams : Cu residues removed via chelating resins (Amberlite IRC748).

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale trials demonstrate:

  • Residence time: 8 min vs. 30 min batch
  • Productivity: 1.2 kg/day using Corning AFR module

Q & A

Q. What are the optimal synthetic routes for this triazol-3-one derivative, and what solvents or catalysts are typically employed?

The synthesis of triazol-3-one derivatives often involves cyclocondensation reactions. For example, refluxing substituted hydrazides with carbonyl compounds in ethanol or methanol under acidic conditions (e.g., glacial acetic acid) is a common method . Key steps include:

  • Solvent choice : Ethanol is preferred for recrystallization due to its polarity and ability to dissolve intermediates .
  • Catalysts : Acidic conditions (e.g., acetic acid) facilitate imine formation, while sodium catalysts may assist in sulfonation reactions .
  • Workup : Post-reaction, solvents are evaporated under reduced pressure, and solids are recrystallized for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of techniques:

  • ¹H/¹³C-NMR : Assigns proton and carbon environments, particularly for cyclopropylmethyl and dimethoxyphenyl groups .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations .
  • Mass spectrometry (LC-MS) : Confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, though flexible substituents (e.g., cyclopropylmethyl) may complicate data refinement .

Q. What in vitro assays are recommended for initial antimicrobial screening?

Standard assays include:

  • Broth microdilution : Determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Agar diffusion : Assesses zone-of-inhibition profiles .
  • Control compounds : Compare with known antimicrobial triazoles (e.g., fluconazole derivatives) to contextualize activity .

Advanced Questions

Q. How can DFT calculations predict electronic properties and reactivity?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) is used to:

  • Optimize geometry : Compare calculated bond lengths/angles with crystallographic data .
  • Frontier molecular orbitals (FMOs) : Predict reactivity via HOMO-LUMO gaps and charge transfer dynamics .
  • Thermochemistry : Calculate atomization energies and ionization potentials to validate experimental data .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or structural analogs. Strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • SAR analysis : Compare substituent effects (e.g., dimethoxy vs. halogenated phenyl groups) on activity .
  • In silico docking : Model interactions with target enzymes (e.g., CYP51 for antifungals) to explain efficacy variations .

Q. What experimental designs assess environmental fate and ecotoxicology?

Long-term studies should:

  • Evaluate abiotic/biotic fate : Measure hydrolysis, photolysis, and biodegradation rates in soil/water systems .
  • Trophic transfer : Track bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Ecological risk assessment : Combine persistence data with toxicity thresholds (e.g., LC50) using probabilistic models .

Q. How do substituents influence molecular interactions in SAR studies?

Substituent effects are probed via:

  • Comparative synthesis : Modify cyclopropylmethyl or dimethoxyphenyl groups and test activity .
  • ADME profiling : Use HPLC-MS to correlate lipophilicity (logP) with membrane permeability .
  • Docking simulations : Map hydrogen bonding/van der Waals interactions with target proteins (e.g., bacterial dihydrofolate reductase) .

Q. What challenges arise in X-ray crystallography of flexible triazol-3-ones?

Key issues include:

  • Disorder in crystals : Flexible cyclopropylmethyl groups may require anisotropic displacement parameter refinement .
  • Data resolution : High mosaicity can reduce diffraction quality; synchrotron radiation improves resolution .
  • Validation : Cross-check with NMR/DFT to confirm dynamic conformations .

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